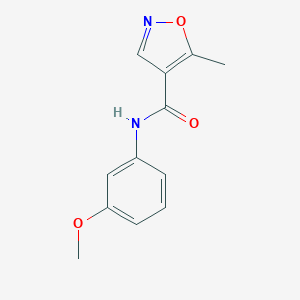![molecular formula C12H12N4O2S B287528 6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287528.png)
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a triazole and thiadiazole ring system, making it an interesting molecule for researchers to study.
Applications De Recherche Scientifique
DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase the feed intake and growth rate of animals, making it an attractive feed additive. In aquaculture, DMPT has been used to improve the water quality and reduce the stress response of fish, leading to increased survival rates. In medicine, DMPT has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to increased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH and FSH are responsible for the production of testosterone and estrogen, which are important for growth and reproduction.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including increased feed intake and growth rate in animals, improved water quality and reduced stress response in fish, and anti-inflammatory and anti-cancer effects in humans. DMPT has also been shown to increase the levels of testosterone and estrogen in animals, leading to improved reproductive performance.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one limitation of DMPT is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMPT, including its potential as a feed additive for various animal species, its use in aquaculture for improving water quality and reducing stress response, and its potential as an anti-inflammatory and anti-cancer agent in humans. Further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in various fields.
Méthodes De Synthèse
DMPT can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 2-amino-4-methylthiazole, followed by cyclization with chloroacetic acid. Another method involves the reaction between 3,4-dimethoxybenzaldehyde and 4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with chloroacetic acid. These methods are efficient and yield a high purity DMPT product.
Propriétés
Nom du produit |
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C12H12N4O2S |
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-7-13-14-12-16(7)15-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3 |
Clé InChI |
YEZBWDRYBXDYGM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
![Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether](/img/structure/B287446.png)
![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)